2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the bond lengths, dihedral and bond angles, HOMO and LUMO energies, and other structural properties .Scientific Research Applications
Organic Synthesis and Molecular Structure
The synthesis and structural analysis of related dioxaborolane compounds have been a significant area of research. For example, the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane were explored, highlighting the potential of such compounds in facilitating diverse synthetic pathways (Coombs et al., 2006). This research underscores the structural versatility and reactivity of dioxaborolanes, making them valuable intermediates in organic synthesis.
Material Science and Chemical Analysis
In material science, the optical properties of dioxaborolane derivatives have been investigated for potential applications in sensing and electronics. For instance, a study on the synthesis, optical properties, and application of a new 4-substituted pyrene derivative for H2O2 detection in living cells demonstrated the compound's sensitivity and selectivity, showcasing its utility in biological and chemical sensors (Nie et al., 2020).
Enhanced Emission and Fluorescence
The development of enhanced brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks represents another innovative application. These nanoparticles, derived from dioxaborolane-containing polyfluorenes, exhibit bright fluorescence emissions, which can be tuned for specific applications, potentially in bioimaging or as optical materials (Fischer, Baier, & Mecking, 2013).
Catalysis and Polymerization
Dioxaborolane compounds also play a critical role in catalysis and polymerization processes. For instance, precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization has been explored, demonstrating how dioxaborolane derivatives can be used to achieve high regioregularity in polymers, which is crucial for their electrical and optical properties (Yokozawa et al., 2011).
properties
IUPAC Name |
2-[4-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCSCLCOEROOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594484 |
Source
|
Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
868755-79-7 |
Source
|
Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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